molecular formula C18H24N2O B14928826 (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one

(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one

Cat. No.: B14928826
M. Wt: 284.4 g/mol
InChI Key: XOMBTHSCVDVOLA-ONEGZZNKSA-N
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Description

(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is a synthetic organic compound characterized by the presence of an adamantyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one typically involves the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Coupling Reaction: The final step involves coupling the adamantyl group with the pyrazole ring through a condensation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl-3-pyrazolyl-2-propen-1-one: Lacks the dimethyl groups on the pyrazole ring.

    1-Adamantyl-3-(1H-pyrazol-5-YL)-2-propen-1-one: Lacks the dimethyl groups and has a different substitution pattern on the pyrazole ring.

Uniqueness

(E)-1-(1-Adamantyl)-3-(1,3-dimethyl-1H-pyrazol-5-YL)-2-propen-1-one is unique due to the presence of both the adamantyl group and the dimethyl-substituted pyrazole ring, which can confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

(E)-1-(1-adamantyl)-3-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one

InChI

InChI=1S/C18H24N2O/c1-12-5-16(20(2)19-12)3-4-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h3-5,13-15H,6-11H2,1-2H3/b4-3+

InChI Key

XOMBTHSCVDVOLA-ONEGZZNKSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)C

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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